An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal
3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal is a molecule of significant interest within the realm of medicinal chemistry. Its core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone in the design of numerous pharmaceuticals due to its unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles.[1][2] The pyrazole moiety is present in a wide array of FDA-approved drugs, highlighting its therapeutic relevance.[2][3]
The structural characteristics of pyrazole, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in interacting with biological targets.[2][4] The specific arrangement of substituents on the pyrazole ring, as in the case of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal, can fine-tune its properties, influencing its solubility, lipophilicity, and ultimately, its efficacy and safety as a potential therapeutic agent.[4]
This guide provides a comprehensive overview of the key physicochemical properties of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal. Given that this is a potentially novel compound, this document will focus on both the predicted properties derived from computational models and the established experimental protocols for their determination. This approach provides a roadmap for researchers to fully characterize this and similar molecules for drug discovery and development.
Chemical Structure and Identifiers:
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IUPAC Name: 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal
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Molecular Formula: C₇H₈N₂O₂
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Molecular Weight: 152.15 g/mol
Part 1: Predicted Physicochemical Properties
In the absence of extensive experimental data for novel compounds, in silico prediction methods are invaluable for providing initial estimates of their physicochemical properties. These computational tools, which include Quantitative Structure-Activity Relationship (QSAR) models and software based on molecular structure, play a crucial role in the early stages of drug discovery by helping to prioritize candidates for synthesis and further testing.
Various software platforms are available to researchers for these predictions, including commercial packages like ACD/Percepta and ChemAxon's MarvinSketch, as well as open-source tools. These programs utilize algorithms trained on large datasets of known molecules to predict properties based on the input chemical structure.
Below is a table of predicted physicochemical properties for 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal, along with an explanation of their significance in a drug development context.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 100 - 140 | Influences solubility and the formulation of solid dosage forms. A higher melting point generally corresponds to lower solubility. |
| Boiling Point (°C) | 300 - 350 | Important for purification by distillation, although less relevant for solid oral dosage forms. |
| LogP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | A measure of lipophilicity. LogP is a key determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Aqueous Solubility (LogS) | -2.0 to -3.0 | Represents the logarithm of the molar solubility in water. Adequate solubility is crucial for drug absorption and bioavailability. |
| pKa (Acid Dissociation Constant) | Acidic: 8.5 - 9.5Basic: 1.5 - 2.5 | Predicts the ionization state of the molecule at a given pH. This is critical for understanding its behavior in different physiological environments, such as the stomach and intestines, and its interaction with biological targets. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms. Affects solubility and target binding affinity. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. A higher number of rotatable bonds can impact binding affinity and bioavailability. |
Part 2: Experimental Determination of Physicochemical Properties
While in silico predictions are a valuable starting point, experimental determination of physicochemical properties is essential for accurate characterization of a new chemical entity. The following sections provide detailed, step-by-step methodologies for key experiments.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound, while a broad range suggests the presence of impurities. The capillary method is a widely used and reliable technique for determining the melting point of small amounts of a solid organic compound.
Experimental Protocol:
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Sample Preparation: Ensure the sample of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
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Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Heating and Observation:
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If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
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For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.
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As the temperature approaches the expected melting point, slow the heating rate to approximately 1-2 °C per minute.
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Recording the Melting Range:
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Record the temperature at which the entire sample has completely melted (the clear point).
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The recorded melting point should be reported as a range.
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Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Causality Behind Experimental Choices: Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound. This method involves allowing the compound to equilibrate in a solvent over a period of time, followed by quantification of the dissolved solute.
Experimental Protocol:
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Sample Preparation: Accurately weigh an excess amount of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal and place it into a sealed, screw-cap vial.
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Solvent Addition: Add a precise volume of purified water (or a relevant buffer solution) to the vial.
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Equilibration:
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Place the vial in a shaker or agitator at a constant temperature (typically 25 °C or 37 °C).
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Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Remove the vial from the shaker and allow the undissolved solid to settle.
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Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
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Sample Analysis:
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Carefully withdraw an aliquot of the clear supernatant.
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Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Causality Behind Experimental Choices: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a common and accurate method for determining pKa values.
Experimental Protocol:
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Sample Preparation: Prepare a solution of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration Setup:
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Place the solution in a temperature-controlled vessel.
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Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
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Use a magnetic stirrer to ensure the solution is well-mixed.
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Titration:
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If the compound is acidic, titrate with a standardized solution of a strong base (e.g., NaOH).
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If the compound is basic, titrate with a standardized solution of a strong acid (e.g., HCl).
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Add the titrant in small, precise increments and record the pH of the solution after each addition.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
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The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
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For more accurate results, the pKa can be determined from the first derivative of the titration curve.
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Caption: Workflow for pKa Determination.
Part 3: Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. Based on the structure of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal, the following spectral features are expected:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Signals corresponding to the protons on the pyrazole ring.
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A singlet for the methyl group attached to the pyrazole nitrogen.
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Signals for the protons of the propanal chain, likely showing coupling.
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A signal for the aldehyde proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the pyrazole ring, the methyl group, and the carbonyl and aldehyde carbons.
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IR (Infrared) Spectroscopy:
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Characteristic absorption bands for the C=O stretching of the ketone and aldehyde groups.
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C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
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C=N and C=C stretching vibrations from the pyrazole ring.
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Conclusion
The physicochemical properties of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal are critical determinants of its potential as a drug candidate. This guide has provided a framework for both predicting and experimentally determining these key parameters. By combining computational modeling with rigorous experimental validation, researchers can build a comprehensive profile of this and other novel pyrazole derivatives, enabling informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in optimizing the ADME properties and ultimately, the therapeutic potential of this promising class of compounds.
References
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: not provided)
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
